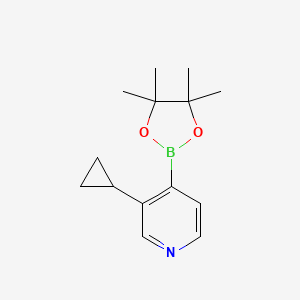
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)pyridine-4-boronic acid pinacol ester (2-MTP-4-BAPE) is an organic compound with a molecular formula of C11H17NO2S and a molecular weight of 221.3 g/mol. It is a colorless, volatile liquid that is soluble in organic solvents, but insoluble in water. 2-MTP-4-BAPE has been used in a variety of laboratory experiments due to its unique properties and has been studied extensively in the scientific community.
Wirkmechanismus
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% acts as a catalyst in organic synthesis reactions and is believed to be involved in a variety of mechanisms, including nucleophilic substitution, electrophilic addition, and radical-mediated processes. In medicinal chemistry, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% is believed to play a role in the synthesis of various pharmaceuticals by acting as a starting material for the synthesis of the desired molecule.
Biochemical and Physiological Effects
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% is an organic compound and as such, it is not expected to have any direct biochemical or physiological effects. However, it may be involved in the synthesis of various pharmaceuticals and as such, may indirectly have an effect on the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% has several advantages for use in laboratory experiments. It is a colorless, volatile liquid, which makes it easy to handle and store. It is also soluble in organic solvents, which makes it suitable for use in organic synthesis reactions. However, it is insoluble in water, which limits its use in aqueous reactions.
Zukünftige Richtungen
In the future, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% may be used in a variety of laboratory experiments, including the synthesis of pharmaceuticals and other organic compounds. It may also be used as a catalyst in organic synthesis reactions, as well as in the synthesis of heterocyclic compounds. Additionally, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% may be used in the development of new drug delivery systems and in the study of the mechanisms of drug action. Finally, it may be used in the development of new analytical methods for the detection of drugs and other compounds in biological samples.
Synthesemethoden
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% can be synthesized by reacting 1-methylthiopyridine-4-boronic acid pinacol ester (1-MTP-4-BAPE) with boron trifluoride diethyl etherate (BF3·Et2O) in the presence of anhydrous potassium carbonate. The reaction is carried out at room temperature and the product is isolated by vacuum distillation.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% has been used in a variety of scientific research applications, including organic synthesis and medicinal chemistry. It has been used as a reagent for the synthesis of boronic acid derivatives and as a catalyst for the synthesis of heterocyclic compounds. In medicinal chemistry, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antidiabetic drugs, and anticancer drugs.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-6-7-14-10(8-9)17-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNXRCLBQQBQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)